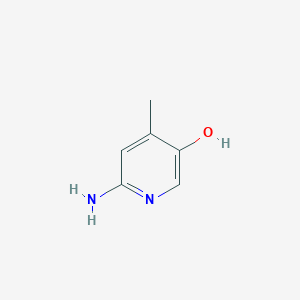

6-Amino-4-methylpyridin-3-OL

Description

The exact mass of the compound this compound is 124.063662883 g/mol and the complexity rating of the compound is 97.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-4-methylpyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-2-6(7)8-3-5(4)9/h2-3,9H,1H3,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELRMXJVDKFEAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696964 |

Source

|

| Record name | 6-Amino-4-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033203-10-9 |

Source

|

| Record name | 6-Amino-4-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-4-methylpyridin-3-ol: A Promising Scaffold for Drug Discovery

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Amino-4-methylpyridin-3-ol, a heterocyclic building block with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Introduction and Core Properties

This compound is a substituted pyridine derivative characterized by the presence of an amino group, a hydroxyl group, and a methyl group on the pyridine ring. This unique arrangement of functional groups makes it a versatile scaffold for chemical modification and a potential pharmacophore for various biological targets. The presence of both a hydrogen bond donor (hydroxyl and amino groups) and acceptor (amino and pyridine nitrogen) in a constrained geometry suggests its potential for high-affinity interactions with protein targets.

While this specific compound is not extensively characterized in peer-reviewed literature, its structural similarity to known bioactive molecules, particularly kinase inhibitors, marks it as a compound of high interest for further investigation.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1033203-10-9 | [1][2][3] |

| Molecular Formula | C₆H₈N₂O | [1][2][3] |

| Molecular Weight | 124.14 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1][2][3] |

| Purity (typical) | ≥97% | [3] |

| Physical State | Solid (predicted) | - |

| Melting Point | Not reported in literature | - |

| Solubility | Not reported in literature | - |

Proposed Synthesis and Rationale

The key challenge in this synthesis is controlling the regioselectivity of the nitration step to obtain the desired 6-nitro intermediate. The hydroxyl group is an activating ortho-, para-director, while the pyridine nitrogen is a deactivating meta-director. Careful control of reaction conditions is therefore critical.

Hypothetical Step-by-Step Synthesis Protocol

Step 1: Nitration of 4-methylpyridin-3-ol

The initial step involves the electrophilic nitration of a commercially available or synthesized 4-methylpyridin-3-ol. The hydroxyl group at position 3 is expected to direct the incoming nitro group to the ortho (position 2 or 4) or para (position 6) positions. Due to steric hindrance from the methyl group at position 4, nitration at position 6 is anticipated to be a major product.

-

Reaction Setup: To a cooled (0 °C) solution of 4-methylpyridin-3-ol in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid (nitrating mixture) is added dropwise with vigorous stirring.

-

Rationale: The use of a strong acid medium protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution. However, the strongly activating hydroxyl group still directs the substitution, primarily to the positions ortho and para to it. The low temperature helps to control the exothermic reaction and minimize side-product formation.

-

Work-up and Purification: Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude 6-nitro-4-methylpyridin-3-ol. The product is then collected by filtration, washed with cold water, and purified by recrystallization or column chromatography.

Step 2: Reduction of 6-nitro-4-methylpyridin-3-ol

The second step is the reduction of the nitro group to the corresponding amine. Several methods are effective for this transformation.[5][6][7][8] Catalytic hydrogenation is often a clean and efficient method.

-

Reaction Setup: The purified 6-nitro-4-methylpyridin-3-ol is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

Reaction Execution: The reaction mixture is subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Rationale: Catalytic hydrogenation is a widely used and generally high-yielding method for the reduction of aromatic nitro groups. It is often preferred over metal/acid reductions (e.g., SnCl₂, Fe/HCl) as it typically results in cleaner products and simpler work-up procedures.[5][7]

-

Work-up and Purification: After the reaction, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Spectroscopic and Physicochemical Characterization (Predicted)

As of the time of this writing, experimental spectroscopic data for this compound is not available in public databases. However, based on its structure, we can predict the key features of its NMR spectra, which would be invaluable for its characterization upon synthesis.

¹H NMR (Predicted):

-

Aromatic Protons: Two singlets or doublets in the aromatic region (typically δ 6.0-8.0 ppm), corresponding to the protons at positions 2 and 5 of the pyridine ring.

-

Methyl Protons: A singlet at approximately δ 2.0-2.5 ppm, integrating to three protons.

-

Amino Protons: A broad singlet, the chemical shift of which would be solvent-dependent, integrating to two protons.

-

Hydroxyl Proton: A broad singlet, also solvent-dependent, integrating to one proton.

¹³C NMR (Predicted):

-

Six distinct carbon signals would be expected, with the carbons attached to the heteroatoms (C-O and C-N) appearing at lower field (higher ppm). The methyl carbon would appear at a higher field (lower ppm).

Infrared (IR) Spectroscopy (Predicted):

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

-

N-H stretch: One or two sharp peaks in the region of 3300-3500 cm⁻¹.

-

C=C and C=N stretches: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyridine ring.

-

C-O stretch: A peak in the 1000-1300 cm⁻¹ region.

Chemical Reactivity and Derivatization Potential

The trifunctional nature of this compound provides multiple handles for chemical modification, making it an attractive starting material for the synthesis of compound libraries.

-

Amino Group: The primary amino group can undergo a wide range of reactions, including acylation, alkylation, sulfonylation, and formation of ureas and thioureas. It can also be used in coupling reactions, such as the Buchwald-Hartwig amination, to form more complex structures.[4]

-

Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. It can also participate in reactions such as the Williamson ether synthesis.

-

Pyridine Ring: The pyridine ring itself can be a site for further functionalization, although this is generally more challenging. C-H activation or transition-metal-catalyzed cross-coupling reactions could potentially be employed for this purpose.[1]

Caption: Potential derivatization pathways for this compound.

Potential Applications in Drug Discovery

The primary interest in this compound stems from the established biological activity of its close structural analogs. Notably, derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol have been designed and synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[9][10]

FGFR4 is a receptor tyrosine kinase that has been implicated as an oncogenic driver in hepatocellular carcinoma (HCC).[9] The aminopyridinol scaffold has been shown to be a key pharmacophore for potent and selective inhibition of FGFR4. Molecular docking studies of these analogs have revealed that the aminopyridinol core can form crucial hydrogen bond interactions within the ATP-binding pocket of the kinase.[9][10]

Given this precedent, this compound represents a promising starting point for the design of novel kinase inhibitors, not only for FGFR4 but potentially for other kinases as well. Its smaller size compared to the trimethylated analog may offer advantages in terms of ligand efficiency and the ability to explore different regions of the kinase active site.

Caption: Hypothetical binding mode of the aminopyridinol scaffold in a kinase active site.

Safety and Handling

Specific toxicology data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical building block with significant untapped potential. While detailed experimental data is currently sparse in the public domain, its structural features and the proven biological activity of its close analogs strongly suggest its utility in drug discovery, particularly in the development of kinase inhibitors. The proposed synthetic route provides a viable pathway for its preparation, opening the door for further investigation into its chemical and biological properties. For medicinal chemists and drug discovery scientists, this compound represents a promising and relatively unexplored scaffold for the development of novel therapeutics.

References

-

Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. [Link]

- Vertex AI Search. (n.d.). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs.

-

PubMed. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. Retrieved January 6, 2026, from [Link]

-

MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved January 6, 2026, from [Link]

-

ChemRxiv. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Retrieved January 6, 2026, from [Link]

-

ACS Publications. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved January 6, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved January 6, 2026, from [Link]

-

Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved January 6, 2026, from [Link]

-

Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2022). (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 1033203-10-9 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jsynthchem.com [jsynthchem.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Amino-4-methylpyridin-3-ol

Abstract: This technical guide provides a comprehensive overview of 6-Amino-4-methylpyridin-3-ol (CAS No. 1033203-10-9), a heterocyclic building block with significant potential in drug discovery and development. This document delves into the compound's physicochemical properties, synthesis, and key applications as a scaffold for potent kinase inhibitors and as a novel antioxidant. Detailed experimental protocols for evaluating its biological activity are provided, alongside essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals engaged in the exploration of new therapeutic agents.

Introduction to this compound

Overview and Significance

This compound is a substituted aminopyridine that has emerged as a valuable scaffold in medicinal chemistry. Its unique electronic and structural features make it an attractive starting point for the synthesis of targeted therapeutics. The aminopyridine core is a well-established pharmacophore found in numerous biologically active compounds. The strategic placement of the amino, hydroxyl, and methyl groups on the pyridine ring of this specific molecule offers multiple points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of derivative compounds.

The primary areas of interest for this compound and its analogues are in the development of selective kinase inhibitors, particularly for Fibroblast Growth Factor Receptor 4 (FGFR4) in the context of hepatocellular carcinoma, and as potent antioxidants for mitigating oxidative stress-related pathologies.[1][2]

Chemical Identity

| Identifier | Value |

| CAS Number | 1033203-10-9[3][4] |

| Chemical Name | This compound[3][4] |

| Molecular Formula | C₆H₈N₂O[4] |

| Molecular Weight | 124.14 g/mol [4] |

| IUPAC Name | 6-amino-4-methyl-3-pyridinol |

| InChI Key | VELRMXJVDKFEAK-UHFFFAOYSA-N |

Physicochemical and Structural Properties

Key Properties

This compound is typically supplied as a solid with a purity of 97% or higher.[4] While detailed experimental data on its physicochemical properties are not extensively published, its structure suggests it is a polar molecule with hydrogen bond donor and acceptor capabilities, which will influence its solubility and biological interactions.

| Property | Value/Information | Source |

| Physical Form | Solid | |

| Purity | ≥97% | [4] |

| Storage | 4°C, protect from light, stored under nitrogen |

Structural Elucidation

The structural confirmation of this compound and its derivatives is typically achieved through a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the arrangement of protons and carbons, respectively, on the pyridine ring and its substituents.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the elemental composition and exact mass of the molecule.

-

Chromatography: High-performance liquid chromatography (HPLC) is used to assess purity.

Synthesis and Manufacturing

Proposed Synthetic Pathway

A potential synthetic approach could start from a readily available substituted pyridine. The introduction of the amino and hydroxyl groups can be achieved through nucleophilic aromatic substitution and/or directed ortho-metalation strategies. The following diagram outlines a conceptual workflow for the synthesis.

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Research

The 6-amino-3-pyridinol scaffold is a versatile platform for developing targeted therapies. Two primary applications have been explored in the scientific literature for close analogues of this compound.

Core Scaffold for Kinase Inhibitors

Derivatives of the aminopyridinol scaffold have been designed and synthesized as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] The FGF19/FGFR4 signaling axis is a known driver in a subset of hepatocellular carcinomas (HCC).[1][6] Therefore, selective inhibition of FGFR4 is a promising therapeutic strategy.

In a key study, aminopyrimidinol derivatives were shown to exhibit high selectivity for FGFR4 over other FGFR subtypes (FGFR1-3).[1] This selectivity is crucial as the inhibition of other FGFRs is associated with toxicities such as hyperphosphatemia.[1][6]

Many advanced FGFR4 inhibitors achieve their high potency and selectivity through covalent modification of a specific cysteine residue (Cys552) in the ATP-binding site of the kinase.[1][6] While this compound itself is not a covalent inhibitor, it serves as a critical scaffold onto which a reactive group, such as an acrylamide moiety, can be appended to achieve this covalent interaction. The aminopyridine core provides the necessary binding interactions to position the reactive group for optimal engagement with the target cysteine.

The diagram below illustrates the role of FGFR4 in cancer cell proliferation and how its inhibition can block these downstream effects.

Caption: Simplified FGFR4 signaling pathway and point of inhibition.

Potent Antioxidant and Cytoprotective Agent

Novel 6-amino-3-pyridinols have been identified as potent antioxidants. They have demonstrated a higher reactivity toward peroxyl radicals and a greater capacity to inhibit lipid peroxidation in vitro compared to alpha-tocopherol, a well-known natural antioxidant.[7] This activity is attributed to the electron-donating properties of the aminopyridinol system, which allows it to scavenge free radicals effectively.

The antioxidant properties of this scaffold suggest its potential in treating diseases associated with high levels of oxidative stress, such as inflammatory bowel disease (IBD). A derivative of 6-amino-2,4,5-trimethylpyridin-3-ol was shown to ameliorate dextran sulfate sodium (DSS)-induced colitis in mice.[2] The protective effects were linked to the compound's ability to reduce reactive oxygen species (ROS), thereby protecting intestinal barrier function and reducing inflammation.[2]

Experimental Protocols

The following are representative protocols for assessing the biological activities of this compound and its derivatives.

Protocol: FGFR4 Kinase Inhibition Assay

This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[1][8]

Objective: To determine the in vitro inhibitory activity of this compound derivatives against the FGFR4 kinase.

Materials:

-

Recombinant active FGFR4 enzyme

-

FGFR4 substrate (e.g., poly(E,Y) peptide)

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)[1]

-

Test compound (this compound derivative) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)

-

96-well white assay plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.[6]

-

Kinase Reaction Setup:

-

To each well of a 96-well plate, add 5 µL of the diluted test compound.

-

Add 10 µL of a solution containing the FGFR4 enzyme and substrate in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.[1]

-

Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]

-

ADP Detection: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1][8]

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for the FGFR4 Kinase Inhibition Assay.

Protocol: In Vitro Antioxidant Capacity Assessment (DPPH Assay)

This protocol measures the free radical scavenging activity of a compound using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Objective: To evaluate the antioxidant capacity of this compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Spectrophotometer or microplate reader

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Protect from light.[9]

-

Prepare serial dilutions of the test compound and the positive control in methanol.

-

-

Reaction Setup:

-

To each well of a 96-well plate, add 100 µL of the diluted test compound or control.

-

Add 100 µL of the DPPH working solution to each well and mix thoroughly.

-

Prepare a blank containing only the solvent.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.[9]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Safety, Handling, and Storage

Hazard Identification and Precautions

Based on supplier safety information, this compound is classified with the following hazards:[10]

-

GHS Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Avoid breathing dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Recommended Storage Conditions

Store the compound in a tightly sealed container in a cool, dry place. For long-term stability, it is recommended to store at 4°C under an inert atmosphere (e.g., nitrogen) and protected from light.

Conclusion

This compound is a promising and versatile chemical entity for drug discovery. Its utility as a core scaffold for developing selective FGFR4 inhibitors and as a potent antioxidant highlights its therapeutic potential. The synthetic accessibility and the potential for chemical modification make it an important building block for creating novel drug candidates. The protocols and information provided in this guide offer a solid foundation for researchers to explore the full potential of this compound in their scientific endeavors.

References

[8] FGFR4, Active. (n.d.). SignalChem. [11] FGFR4 Kinase Enzyme System Application Note. (n.d.). Promega Corporation. [1] FGFR4 Kinase Assay. (n.d.). Promega Corporation. [6] FGFR4 Kinase Assay Kit. (n.d.). BPS Bioscience. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences. [2] Antioxidant Analogue 6-Amino-2,4,5-Trimethylpyridin-3-ol Ameliorates Experimental Colitis in Mice. (2020). PubMed. DPPH Scavenging Assay Protocol- Detailed Procedure. (2024). ACME Research Solutions. SAFETY DATA SHEET. (2025). Sigma-Aldrich. [12] 4 - SAFETY DATA SHEET. (n.d.). [7] Action of 6-amino-3-pyridinols as novel antioxidants against free radicals and oxidative stress in solution, plasma, and cultured cells. (2010). PubMed. [13] Human FGFR4 Reporter Assay Kit. (n.d.). Indigo Biosciences. [14] A75706 - SAFETY DATA SHEET. (2025). Sigma-Aldrich. DPPH Radical Scavenging Assay. (n.d.). MDPI. [15] 4 - SAFETY DATA SHEET. (2021). [16] Antioxidant Assay: The DPPH Method. (n.d.). LOUIS. 4-Amino-6-methylpyridin-3-ol | 27404-92-8 | CBA40492. (n.d.). Biosynth. [17] Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). [18] Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. (n.d.). The Royal Society of Chemistry. [3] this compound | 1033203-10-9. (n.d.). ChemicalBook. [4] this compound, min 97%, 100 mg. (n.d.). this compound | 1033203-10-9. (n.d.). Sigma-Aldrich. [19] Amino Acid Analysis Methods. (n.d.). Creative Proteomics. [5] 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). PubMed Central. [10] this compound | 1033203-10-9. (n.d.). Sigma-Aldrich.

Sources

- 1. promega.com [promega.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 1033203-10-9 [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. fishersci.com [fishersci.com]

- 8. promega.com [promega.com]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. FGFR4 Kinase Enzyme System Application Note [promega.com]

- 12. fishersci.com [fishersci.com]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. louis.uah.edu [louis.uah.edu]

- 17. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

A Guide to the Structural Elucidation of 6-Amino-4-methylpyridin-3-ol: A Multi-technique Spectroscopic and Crystallographic Approach

Introduction and Strategic Overview

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. For novel compounds like 6-Amino-4-methylpyridin-3-ol (Figure 1), a precise structural assignment is paramount for understanding its physicochemical properties, predicting its reactivity, and informing its potential applications, particularly in medicinal chemistry and materials science.

This guide will walk through a systematic approach to confirming the structure of this compound (Molecular Formula: C₆H₈N₂O, Molecular Weight: 124.14 g/mol )[1][2]. Our strategy integrates data from multiple spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating in the definitive confirmation by single-crystal X-ray crystallography. This multi-faceted approach ensures a high degree of confidence in the final structural assignment[3][4].

Our investigation will follow a logical workflow, beginning with the foundational confirmation of the molecular formula and proceeding through the detailed mapping of atomic connectivity and spatial arrangement.

Mass Spectrometry: Establishing the Molecular Blueprint

The first step in any structure elucidation is to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: The sample is introduced into an HRMS instrument, typically using electrospray ionization (ESI) in positive ion mode.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured with high precision.

Expected Results and Interpretation

For a molecular formula of C₆H₈N₂O, the expected exact mass of the neutral molecule is 124.0637. The protonated molecule [M+H]⁺ would therefore have an m/z of 125.0715. The presence of two nitrogen atoms adheres to the "nitrogen rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight[5]. The observation of a high-resolution mass that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed elemental composition.

| Parameter | Expected Value |

| Molecular Formula | C₆H₈N₂O |

| Exact Mass | 124.0637 |

| [M+H]⁺ | 125.0715 |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Spectral Features and Interpretation

Based on the structure of this compound, we anticipate several characteristic absorption bands:

-

O-H and N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ is expected due to the overlapping stretching vibrations of the phenolic hydroxyl (-OH) group and the amino (-NH₂) group. The broadness is a result of hydrogen bonding.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: The phenolic C-O stretching vibration should appear in the 1260-1180 cm⁻¹ range.

-

N-H Bending: The scissoring vibration of the primary amine is expected around 1650-1580 cm⁻¹.

The presence of these bands would provide strong evidence for the key functional groups: an amino group, a hydroxyl group, a methyl group, and a pyridine ring[6][7][8].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and the determination of their connectivity.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which can solubilize the compound and has exchangeable protons that do not interfere with the signals of interest. Tetramethylsilane (TMS) is used as an internal standard.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR: Proton Environment and Connectivity

-

Aromatic Protons: Two distinct signals are expected for the protons on the pyridine ring. Due to the substitution pattern, these will appear as singlets or narrow doublets. Their chemical shifts will be influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing ring nitrogen.

-

Methyl Protons: A singlet integrating to three protons is expected for the methyl group, likely in the range of 2.0-2.5 ppm.

-

Amine and Hydroxyl Protons: The protons of the -NH₂ and -OH groups will appear as broad singlets. Their chemical shifts can be variable and they will exchange with D₂O.

¹³C NMR: The Carbon Skeleton

-

Aromatic Carbons: Six distinct signals are expected for the six carbons of the pyridine ring. The chemical shifts will be influenced by the attached substituents and the ring nitrogen. Carbons bearing the amino and hydroxyl groups will be significantly shielded.

-

Methyl Carbon: A single signal for the methyl carbon is expected in the aliphatic region (around 15-25 ppm).

2D NMR: Confirming the Connections

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. While limited in this molecule due to the lack of adjacent aromatic protons, it can confirm the absence of such couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for determining the overall connectivity. It shows correlations between protons and carbons that are two or three bonds away. For instance, correlations from the methyl protons to the C4 and C5 carbons of the pyridine ring would confirm the position of the methyl group. Similarly, correlations from the aromatic protons to neighboring carbons would solidify the substitution pattern.

The combined interpretation of these NMR spectra allows for the complete assembly of the molecular structure piece by piece.

Single-Crystal X-ray Crystallography: The Definitive Proof

While the combination of spectroscopic techniques provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise spatial arrangement of atoms in the solid state[9].

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated[10][11].

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, yielding a three-dimensional electron density map from which the positions of all non-hydrogen atoms can be determined. Hydrogen atoms are typically located in the difference Fourier map.

Expected Outcome

The successful solution and refinement of the crystal structure would provide:

-

Unambiguous Confirmation: Definitive proof of the atomic connectivity and the substitution pattern on the pyridine ring.

-

Precise Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles within the molecule.

-

Intermolecular Interactions: Insight into the crystal packing and the nature of intermolecular forces, such as hydrogen bonding involving the amino and hydroxyl groups.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry establishes the elemental composition, while FTIR spectroscopy identifies the key functional groups. A comprehensive suite of 1D and 2D NMR experiments then allows for the detailed mapping of the molecular framework. Finally, single-crystal X-ray crystallography provides the definitive and unambiguous confirmation of the structure in the solid state. This rigorous, multi-technique approach ensures the scientific integrity and trustworthiness of the final structural assignment, providing a solid foundation for any future research or development involving this compound.

References

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

-

DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 4-aminophenol and Cu(II) complex. Retrieved from [Link]

-

ResearchGate. (n.d.). Gas chromatography/mass spectroscopy identification of M2 as 4-aminopyridine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

NIST. (n.d.). 3-Aminopyridine. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved from [Link]

-

NIST. (n.d.). 2-Aminopyridine. Retrieved from [Link]

-

ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of isomers of aminophenol. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

NIST. (n.d.). 4-Aminopyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for 3-aminophenol. Retrieved from [Link]

-

JAM 2026. (n.d.). Chemistry (CY). Retrieved from [Link]

-

University College Dublin. (n.d.). CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. Retrieved from [Link]

-

YouTube. (2013, July 8). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-amino-6-methylpyridin-3-ol (C6H8N2O). Retrieved from [Link]

-

ABL Technology. (n.d.). This compound, min 97%, 100 mg. Retrieved from [Link]

-

ACS Publications. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. jchps.com [jchps.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

6-Amino-4-methylpyridin-3-OL molecular weight and formula

An In-Depth Technical Guide to 6-Amino-4-methylpyridin-3-ol: Properties, Synthesis, and Therapeutic Potential

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its core molecular properties, outline a logical synthetic pathway with detailed protocols, and explore its potential applications as a scaffold for therapeutic agents, particularly in kinase inhibition. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable building block.

Part 1: Core Molecular Profile

This compound is a substituted pyridine derivative. The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the pyridine ring makes it a versatile scaffold, capable of forming multiple hydrogen bonds, which is a critical feature for molecular recognition in biological systems. Its fundamental properties are summarized below.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₈N₂O | [1][2][3] |

| Molecular Weight | 124.14 g/mol | [1][2][3][4] |

| CAS Number | 1033203-10-9 | [1][2][3] |

| Canonical SMILES | CC1=CC(=C(C=N1)O)N | |

| Appearance | (Varies) Typically an off-white to brown solid | General chemical knowledge |

| Purity | Available in purities from 95% to >98% |[2][3] |

Part 2: Synthesis and Characterization

While multiple synthetic routes can be envisioned, a common and reliable strategy for preparing aminopyridinols involves the regioselective nitration of a pyridinol precursor followed by catalytic reduction. This approach is favored for its high efficiency and the commercial availability of starting materials.

Conceptual Synthetic Rationale

The synthetic logic is a two-step transformation starting from 4-methylpyridin-3-ol.

-

Electrophilic Nitration: The pyridine ring is activated by the hydroxyl group, directing the incoming nitro group. The precise position is governed by the combined directing effects of the hydroxyl and methyl groups and the protonation state of the ring nitrogen under acidic conditions.

-

Catalytic Hydrogenation: The nitro group is selectively reduced to an amine using a standard catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is clean, high-yielding, and avoids harsh reducing agents that could affect other parts of the molecule.

Workflow for Synthesis

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Nitro-4-methylpyridin-3-ol

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-methylpyridin-3-ol (1 eq). Cool the flask to 0°C in an ice-water bath.

-

Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, 3-4 volumes) while stirring to control the exothermic dissolution.

-

Nitration: Add a solution of fuming nitric acid (HNO₃, 1.1 eq) in concentrated sulfuric acid (1 volume) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Catalyst Setup: In a hydrogenation vessel, add the synthesized 6-Nitro-4-methylpyridin-3-ol (1 eq) and a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5-10 mol%).

-

Solvent Addition: Add a suitable solvent, such as methanol (MeOH) or ethanol (EtOH), to dissolve the substrate.

-

Hydrogenation: Seal the vessel, purge with nitrogen gas, and then introduce hydrogen gas (H₂) to a pressure of 50-60 psi.

-

Reaction: Stir the mixture vigorously at room temperature for 8-12 hours or until hydrogen uptake ceases. Monitor the reaction by TLC until the starting material is fully consumed.

-

Filtration & Isolation: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Final Product: Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and arrangement of protons and carbons.

-

Mass Spectrometry (MS): To verify the molecular weight (124.14 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Part 3: Applications in Drug Discovery & Medicinal Chemistry

The aminopyridinol scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in potent and selective inhibitors of various enzymes, particularly protein kinases.

Potential as a Kinase Inhibitor Scaffold

Research into structurally related compounds has shown their efficacy as highly selective kinase inhibitors. For instance, derivatives of 6-Amino-2,4,5-trimethylpyridin-3-ol have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[5][6][7]

The therapeutic rationale is based on the ability of the aminopyridinol core to form specific hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket. This region is critical for anchoring ATP, and small molecules that can mimic these interactions can effectively block the enzyme's function.

-

The Amino Group (-NH₂): Typically acts as a hydrogen bond donor.

-

The Pyridine Nitrogen: Acts as a hydrogen bond acceptor.

-

The Hydroxyl Group (-OH): Can act as both a hydrogen bond donor and acceptor.

This trifecta of interaction points allows for high-affinity binding and provides a rigid scaffold upon which further substitutions can be made to achieve selectivity for a specific kinase.

Mechanism of Action: Kinase Hinge Binding

Caption: Simplified interaction of the aminopyridinol core with a kinase hinge.

This interaction model suggests that this compound is an excellent starting point for developing targeted therapies. By modifying positions on the ring that extend into the solvent-exposed region of the ATP pocket, chemists can enhance potency and tune selectivity against other kinases, thereby minimizing off-target effects.

Part 4: Safety, Handling, and Storage

As a research chemical, this compound and its structural analogs must be handled with appropriate care. The following guidelines are based on safety data for closely related aminopyridine compounds.[8][9]

Table 2: Hazard and Safety Information

| Category | Guideline | Source(s) |

|---|---|---|

| Hazard Statements | Toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331). Causes skin irritation and serious eye damage (H315, H318). May cause respiratory irritation (H335). | [8][9] |

| Precautionary Statements | Do not breathe dust/fume/gas/mist/vapors/spray (P260). Wear protective gloves/protective clothing/eye protection/face protection (P280). IF SWALLOWED: Immediately call a POISON CENTER or doctor (P301 + P310). IF ON SKIN: Wash with plenty of soap and water (P302 + P352). IF IN EYES: Rinse cautiously with water for several minutes (P305 + P351 + P338). | [8][9] |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves. Handle only in a well-ventilated area or a chemical fume hood. | [8][10][11] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up. The compound may be light or air-sensitive; consider storing under an inert atmosphere (e.g., Argon or Nitrogen). | [8] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |[8] |

Conclusion

This compound is a heterocyclic building block with significant potential for drug discovery. Its molecular weight of 124.14 g/mol and formula C₆H₈N₂O belie its structural richness, which features key hydrogen bonding groups on a stable aromatic core. The synthetic route via nitration and subsequent reduction is a robust and scalable method for its preparation. The true value of this compound lies in its demonstrated potential as a kinase inhibitor scaffold, offering a promising starting point for the development of targeted therapies for diseases such as cancer. Adherence to strict safety protocols is mandatory when handling this and related compounds.

References

- This compound, min 97%, 100 mg. (LGC Standards)

- This compound - CAS:1033203-10-9. (Abovchem)

- This compound. (Appretech Scientific Limited)

- This compound | 1033203-10-9. (Sigma-Aldrich)

- This compound - MilliporeSigma. (Sigma-Aldrich)

- 4-Amino-6-methylpyridin-3-ol Safety D

- 3-Aminopyridine Safety D

- 3-Amino-4-methylpyridine Safety D

- 4-Aminopyridine Safety D

- 2-Amino-4-methylpyridine Safety D

- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. (Journal of Enzyme Inhibition and Medicinal Chemistry, PubMed)

- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. (Journal of Enzyme Inhibition and Medicinal Chemistry, PubMed Central)

- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound - CAS:1033203-10-9 - Abovchem [abovchem.com]

- 3. appretech.com [appretech.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

physical and chemical characteristics of 6-Amino-4-methylpyridin-3-OL

An In-Depth Technical Guide to the Physicochemical Characteristics of 6-Amino-4-methylpyridin-3-ol

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a substituted pyridine, it serves as a valuable building block in the synthesis of more complex molecular architectures, particularly those containing fused heterocyclic systems. This document delineates its core physical and chemical properties, expected spectral characteristics, and known reactivity, providing a foundational understanding for its application in a research setting.

Core Compound Identification and Properties

This compound is a functionalized pyridine derivative. Its unique arrangement of an amino, a hydroxyl, and a methyl group on the pyridine core makes it a versatile intermediate for creating diverse chemical libraries.

Molecular Structure

The structure of this compound is fundamental to its reactivity. The electron-donating effects of the amino and hydroxyl groups influence the electron density of the pyridine ring, while the methyl group provides a site for potential functionalization or steric influence.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The fundamental physicochemical properties of a compound are critical for experimental design, dictating suitable solvents, reaction conditions, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 1033203-10-9 | [1][2][3][4] |

| Molecular Formula | C₆H₈N₂O | [2][3][5] |

| Molecular Weight | 124.14 g/mol | [2][3][4][5] |

| Purity | Typically ≥97% | [2][3] |

| Appearance | Data not specified; likely a solid at room temperature. | N/A |

| Melting Point | Data not publicly available. | N/A |

| Boiling Point | Data not publicly available. | N/A |

| Solubility | Data not publicly available; expected to have some solubility in polar organic solvents like methanol, DMSO. | N/A |

Note on Data Availability: While core identifiers are well-established, specific experimental data such as melting point, boiling point, and detailed solubility profiles for this compound are not widely reported in publicly accessible literature. Researchers should perform their own characterization for these parameters.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following sections describe the expected spectral signatures for this compound based on its functional groups.

General Analytical Workflow

A standard workflow for the characterization of a newly synthesized or procured batch of this compound would follow a logical progression from structural confirmation to purity assessment.

Caption: Standard workflow for physicochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be informative. Key signals should include:

-

A singlet for the methyl (–CH₃) protons, likely in the 2.0-2.5 ppm range.

-

A broad singlet for the amino (–NH₂) protons, which may vary in chemical shift depending on solvent and concentration.

-

A broad singlet for the hydroxyl (–OH) proton, also variable and exchangeable with D₂O.

-

Two distinct signals in the aromatic region (typically 6.0-8.5 ppm) corresponding to the two protons on the pyridine ring. Their coupling pattern will confirm their relative positions.

-

-

¹³C NMR: The carbon NMR spectrum should show six distinct signals:

-

One signal for the methyl carbon (aliphatic region, ~15-25 ppm).

-

Five signals in the aromatic/olefinic region (~100-160 ppm) for the five carbons of the pyridine ring, with those bonded to the heteroatoms (N, O) being the most deshielded.

-

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence of the key functional groups.

-

O–H Stretch: A broad absorption band is expected in the range of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

N–H Stretch: One or two sharp to medium peaks are anticipated in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.

-

C–H Stretch: Signals just below 3000 cm⁻¹ for the methyl group's sp³ C-H bonds and just above 3000 cm⁻¹ for the aromatic sp² C-H bonds.

-

C=C and C=N Stretch: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

-

C–O Stretch: A signal in the 1000-1300 cm⁻¹ region corresponding to the C-O bond of the phenol-like hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. For this compound, the expected molecular ion peak [M]⁺ in an electron ionization (EI) experiment would be at an m/z of 124.14. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, C₆H₈N₂O.[6]

Chemical Reactivity and Synthetic Applications

The utility of this compound in drug discovery lies in its reactivity, which allows it to serve as a scaffold for building more complex molecules.

Nucleophilicity and Site Reactivity

The compound possesses multiple nucleophilic sites: the amino group, the hydroxyl group, and the pyridine nitrogen. The exocyclic amino group is generally the most potent nucleophile, making it a primary site for acylation, alkylation, or participation in coupling reactions. The pyridine nitrogen's basicity allows for protonation or coordination to metal catalysts.

Application in Heterocyclic Synthesis

A significant application of related 3-amino-4-methylpyridines is in the synthesis of 6-azaindoles (1H-pyrrolo[2,3-c]pyridines), a scaffold found in several drug candidates.[7][8] The reaction typically involves an electrophilic [4+1] cyclization, where the 3-amino and 4-methyl groups of the pyridine act as a four-atom unit that reacts with a one-carbon electrophile to form the fused five-membered pyrrole ring.

For instance, treatment of a 3-amino-4-methylpyridine with an anhydride like trifluoroacetic anhydride (TFAA) can lead to a cyclization that forms a 2-trifluoromethyl-6-azaindole derivative.[8][9] This highlights the compound's value in constructing complex, biologically relevant heterocyclic systems.

Sources

- 1. This compound | 1033203-10-9 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. appretech.com [appretech.com]

- 4. This compound - [sigmaaldrich.cn]

- 5. This compound - CAS:1033203-10-9 - Abovchem [abovchem.com]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Determining the Organic Solvent Solubility Profile of 6-Amino-4-methylpyridin-3-ol

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that dictates its behavior in various stages of development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of 6-Amino-4-methylpyridin-3-ol in a diverse range of organic solvents. In the absence of extensive published data for this specific molecule, this document serves as a first-principles guide, combining theoretical understanding with a detailed, practical experimental protocol. We will cover the foundational principles of solubility, experimental design, a step-by-step thermodynamic solubility determination protocol using the gold-standard shake-flask method, and analytical quantification via High-Performance Liquid Chromatography (HPLC).

Introduction: The Critical Role of a Solubility Profile

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and material science. Its structural features—a pyridine ring, an amino group, a hydroxyl group, and a methyl group—confer a unique combination of polarity, hydrogen-bonding capability, and potential for ionic interactions. Understanding its solubility in various organic solvents is paramount for several reasons:

-

Process Chemistry: Rational solvent selection is key to optimizing reaction kinetics, yield, and purity during synthesis.

-

Purification: Knowledge of solubility is essential for developing efficient crystallization or chromatographic purification methods.

-

Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems directly impacts drug delivery, stability, and bioavailability.[1]

-

Analytical Method Development: Choosing the right diluent is crucial for accurate analysis by techniques like HPLC.[2]

This guide provides the necessary theoretical grounding and a robust experimental protocol to generate a reliable and comprehensive solubility profile for this compound.

Physicochemical Properties and Theoretical Solubility Considerations

To predict and understand the solubility of this compound, we must first analyze its key molecular properties.

| Property | Value / Description | Source | Significance for Solubility |

| Molecular Formula | C₆H₈N₂O | [3] | Provides the elemental composition. |

| Molecular Weight | 124.14 g/mol | [3] | Influences the mass-to-mole relationship. |

| Structure | Pyridine ring with amino, hydroxyl, and methyl substituents. | N/A | The polar -OH and -NH₂ groups can act as both hydrogen bond donors and acceptors. The nitrogen in the pyridine ring is a hydrogen bond acceptor. These features suggest a preference for polar solvents.[4] |

| Hydrogen Bond Donors | 2 (from -OH and -NH₂) | Predicted | High capacity to donate hydrogen bonds, favoring solubility in protic and polar aproc solvents.[4] |

| Hydrogen Bond Acceptors | 3 (from -OH, -NH₂, and pyridine N) | Predicted | High capacity to accept hydrogen bonds, enhancing interactions with a wide range of polar solvents.[4] |

| Predicted XLogP3-AA | 0.5 | [5] | A low logP value indicates a hydrophilic or polar nature, suggesting higher solubility in polar solvents compared to non-polar hydrocarbon solvents. |

| Predicted pKa | Acidic: ~9.5 (phenol), Basic: ~5.5 (pyridine N), ~4.5 (amino) | Predicted | The molecule is amphoteric. Its ionization state will change with pH, but this is less critical in unbuffered organic solvents. The presence of both acidic and basic centers enhances its potential for strong solute-solvent interactions. |

Core Principle: "Like Dissolves Like"

The fundamental principle governing solubility is that a solute will dissolve best in a solvent that shares similar intermolecular forces.[6][7] Based on the properties above, this compound is a polar molecule with substantial hydrogen bonding capabilities.[4]

-

Expected High Solubility: In polar protic solvents (e.g., methanol, ethanol, water) that can participate in hydrogen bonding as both donors and acceptors.

-

Expected Moderate to High Solubility: In polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) which can act as hydrogen bond acceptors.

-

Expected Low Solubility: In non-polar solvents (e.g., hexane, toluene) which primarily interact through weaker van der Waals forces and cannot satisfy the strong hydrogen bonding requirements of the solute.[8]

Experimental Design for Comprehensive Solubility Profiling

A well-designed study should test the solubility of the compound in a representative set of solvents covering a range of polarities and chemical functionalities.

Solvent Selection Strategy

The choice of solvents should be deliberate, aiming to span different classes and polarity indices. The polarity index is a relative measure of a solvent's polarity.[9]

| Solvent Class | Example Solvent | Polarity Index (P') | Rationale for Inclusion |

| Polar Protic | Methanol | 5.1 | Strong hydrogen bond donor and acceptor. |

| Ethanol | 4.3 | Common, less polar alcohol. | |

| Isopropanol | 3.9 | Branched alcohol, probes steric effects. | |

| Polar Aprotic | Acetonitrile | 5.8 | High polarity, moderate H-bond acceptor. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly polar, strong H-bond acceptor. | |

| Acetone | 5.1 | Ketone functionality, common lab solvent. | |

| Tetrahydrofuran (THF) | 4.0 | Cyclic ether, moderate polarity. | |

| Ethyl Acetate | 4.4 | Ester functionality, common extraction solvent. | |

| Non-Polar | Toluene | 2.4 | Aromatic hydrocarbon. |

| Dichloromethane (DCM) | 3.1 | Chlorinated solvent, slightly polar. | |

| Hexane | 0.1 | Aliphatic hydrocarbon, very non-polar. |

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable method for determining the true equilibrium solubility of a compound is the shake-flask method .[10][11] This method ensures that the solvent is fully saturated with the solute and that a state of equilibrium is reached between the dissolved and undissolved solid material. This protocol is based on the principles outlined in guidelines such as OECD Test Guideline 105.[12][13]

Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of labeled glass vials. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. A starting point could be ~20 mg of solid per 1 mL of solvent.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to its respective vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150-200 rpm). The goal is to keep the solid suspended, not to create a vortex. The system should be allowed to equilibrate for a sufficient time to reach saturation. For thermodynamic solubility, a minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached, especially for poorly soluble compounds.[14]

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature for a short period (e.g., 30 minutes) to allow the excess solid to settle. Then, carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Filtration: Attach a syringe filter (e.g., 0.45 µm PTFE) to the syringe and filter the saturated solution into a clean, labeled HPLC vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[15]

-

Dilution: If the compound is expected to be highly soluble in a particular solvent, an accurate dilution with the same solvent may be necessary to bring the concentration within the linear range of the HPLC calibration curve. Record the dilution factor precisely.

-

Analysis: Analyze the filtered samples by a calibrated HPLC-UV method to determine the concentration of the dissolved compound.

Workflow Visualization

Caption: Thermodynamic solubility determination via the shake-flask method.

Analytical Quantification via HPLC-UV

High-Performance Liquid Chromatography with UV detection is a precise and reliable technique for quantifying the concentration of the solute in the filtered saturated solution.[2][16]

Method Development Considerations

-

Column: A C18 reverse-phase column is a good starting point.

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) and acetonitrile or methanol is typically effective.

-

Detection Wavelength: Determine the λ_max (wavelength of maximum absorbance) of this compound by running a UV scan to ensure maximum sensitivity.

-

Injection Volume: A standard volume, such as 10 µL, should be used consistently.

Calibration Curve Generation

-

Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or acetonitrile) to create a stock solution of known concentration (e.g., 1000 µg/mL).

-

Create Standards: Perform a serial dilution of the stock solution to prepare a series of at least five calibration standards that bracket the expected solubility concentrations.

-

Analyze Standards: Inject each standard into the HPLC system and record the peak area.

-

Plot Curve: Plot the peak area versus the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is considered acceptable.[2]

Calculating Solubility

Using the peak area obtained from the analysis of the saturated sample, calculate the concentration using the calibration curve's linear equation. Remember to account for any dilutions made.

Solubility (mg/mL) = (Calculated Concentration from HPLC) x (Dilution Factor)

Data Presentation and Interpretation

The final solubility data should be compiled into a clear, structured table for easy comparison and interpretation.

Example Data Table

| Solvent | Solvent Class | Polarity Index (P') | Solubility at 25°C (mg/mL) | Solubility at 25°C (mol/L) |

| Methanol | Polar Protic | 5.1 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | Polar Aprotic | 5.8 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | Polar Aprotic | 4.4 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | Non-Polar | 3.1 | [Experimental Value] | [Calculated Value] |

| Toluene | Non-Polar | 2.4 | [Experimental Value] | [Calculated Value] |

| Hexane | Non-Polar | 0.1 | [Experimental Value] | [Calculated Value] |

This structured data will allow researchers to quickly identify suitable solvents for specific applications and to correlate solubility with solvent properties like polarity, providing valuable insights for future process development.

Conclusion

References

-

OECD. (n.d.). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. [Link]

-

Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. [Link]

-

Hunter, C. A. (2015). Hydrogen bonding properties of non-polar solvents. Organic & Biomolecular Chemistry, 13(28), 7647-7651. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. [Link]

-

Burdick & Jackson. (n.d.). Polarity Index. [Link]

-

Labcompare. (2024, September 23). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. [Link]

-

Shodex. (n.d.). Polarities of Solvents. [Link]

-

Veseli, A., et al. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 75(1), 18-22. [Link]

-

Organometallics. (n.d.). Solvent Miscibility and Polarity Chart. [Link]

-

Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]

-

ResearchGate. (2025, August 7). Solvent selection for pharmaceuticals. [Link]

-